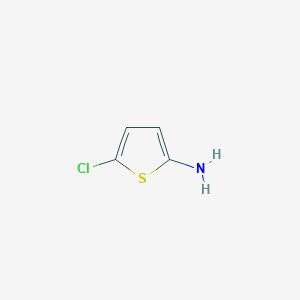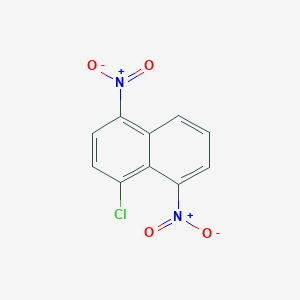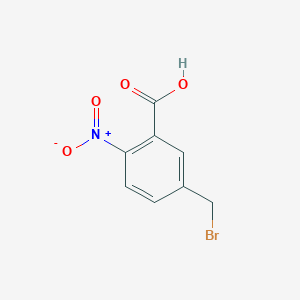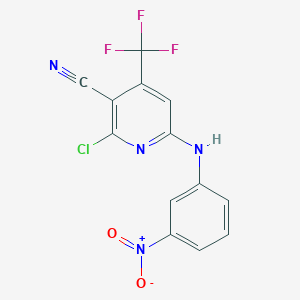
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly potent and selective inhibitor of a class of enzymes called cyclin-dependent kinases (CDKs), which play a key role in regulating cell proliferation and differentiation.
Scientific Research Applications
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile are known to play a key role in regulating cell cycle progression, and their dysregulation is a hallmark of many types of cancer. As a highly potent and selective inhibitor of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile, this compound has shown promising results in preclinical studies as a potential anti-cancer agent.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile involves its binding to the ATP-binding site of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile, thereby preventing their activation and subsequent phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of several other kinases, including glycogen synthase kinase 3 (GSK3) and mitogen-activated protein kinase (MAPK). It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile in lab experiments is its high potency and selectivity for 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile. This allows for precise targeting of these enzymes without affecting other kinases or cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile. One area of interest is the development of more potent and selective CDK inhibitors based on this compound, with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of the effects of CDK inhibition on non-cancer cells and tissues, as well as the potential use of CDK inhibitors in other disease contexts such as neurodegenerative disorders. Finally, there is also interest in exploring the combination of CDK inhibitors with other anti-cancer therapies to enhance their efficacy and overcome drug resistance.
properties
IUPAC Name |
2-chloro-6-(3-nitroanilino)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O2/c14-12-9(6-18)10(13(15,16)17)5-11(20-12)19-7-2-1-3-8(4-7)21(22)23/h1-5H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMALRPALWFGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381730 | |
| Record name | AG-G-59016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
680214-05-5 | |
| Record name | AG-G-59016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



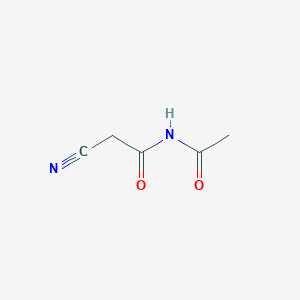
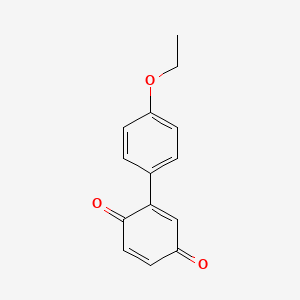
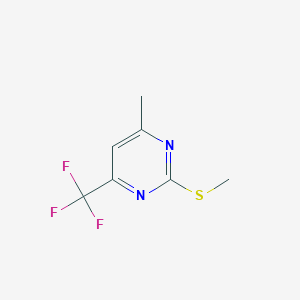

![Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3031700.png)





